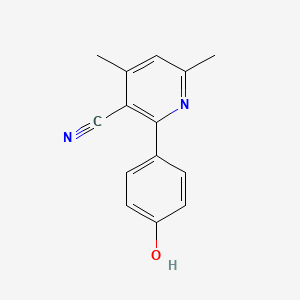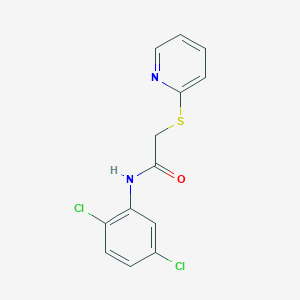![molecular formula C7H14ClNOS B6012330 [2-(3-methyl-2-thienyl)ethyl]amine hydrochloride hydrate](/img/structure/B6012330.png)
[2-(3-methyl-2-thienyl)ethyl]amine hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-(3-methyl-2-thienyl)ethyl]amine hydrochloride hydrate” is a chemical compound with the empirical formula C7H14ClNOS . It may contain up to 1 equivalent of water and/or trace amounts of dioxane .
Molecular Structure Analysis
The molecular weight of this compound is 195.71 . The SMILES string representation is NCCC1=C©C=CS1.[H]O[H].[H]Cl , and the InChI key is PYOVBHILATVBSP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid . The exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I found.Scientific Research Applications
[2-(3-methyl-2-thienyl)ethyl]amine hydrochloride hydrate has been used for scientific research purposes, particularly in the study of the central nervous system. It has been found to have a high affinity for the dopamine transporter, which plays a critical role in the regulation of dopamine levels in the brain. MPA has also been used to study the effects of dopamine on the reward system and the development of addiction.
Mechanism of Action
[2-(3-methyl-2-thienyl)ethyl]amine hydrochloride hydrate acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into presynaptic neurons. This results in an increase in dopamine levels in the synaptic cleft, leading to enhanced dopamine signaling. MPA has also been found to have an affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other amphetamine-like compounds. It has been found to increase locomotor activity, induce hyperthermia, and enhance the release of dopamine and norepinephrine in the brain. MPA has also been found to have anxiogenic effects, which may contribute to its potential for abuse.
Advantages and Limitations for Lab Experiments
[2-(3-methyl-2-thienyl)ethyl]amine hydrochloride hydrate has several advantages for lab experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it useful for studying the role of dopamine in the brain. It is also relatively stable and easy to synthesize, which makes it a cost-effective alternative to other psychoactive compounds. However, MPA has several limitations, including its potential for abuse and the lack of information on its long-term effects.
Future Directions
For research include the development of new analogues and the study of the long-term effects of MPA.
Synthesis Methods
[2-(3-methyl-2-thienyl)ethyl]amine hydrochloride hydrate is synthesized through the reaction of 3-methylthiophene-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-1-phenylethanol. The final product is obtained by the addition of hydrochloric acid to the reaction mixture.
Safety and Hazards
Properties
IUPAC Name |
2-(3-methylthiophen-2-yl)ethanamine;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS.ClH.H2O/c1-6-3-5-9-7(6)2-4-8;;/h3,5H,2,4,8H2,1H3;1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOVBHILATVBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCN.O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B6012248.png)

![3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6012256.png)
![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B6012268.png)

![4-bromo-1,3-dimethyl-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B6012282.png)
![4-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6012289.png)
![4-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6012302.png)

![3-{1-[(1-benzyl-2-piperidinyl)carbonyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B6012311.png)
![3-{1-[(1-ethyl-1H-indol-3-yl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6012324.png)
![N,N-dimethyl-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B6012325.png)
![N-(3-acetylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6012331.png)
![5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]-2-furamide](/img/structure/B6012332.png)
